methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is a complex organic compound with a unique structure that includes fluorophenyl, hydroxyphenyl, and imidazolylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the compound’s application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c1-31-24(30)16-8-6-15(7-9-16)14-21-23(29)27(17-10-12-18(28)13-11-17)22(26-21)19-4-2-3-5-20(19)25/h2-14,28H,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUPXWPQGWZOT-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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